molecular formula C19H20O9 B587821 Demethyl Naproxen Acyl-|A-D-glucuronide CAS No. 91488-21-0

Demethyl Naproxen Acyl-|A-D-glucuronide

Cat. No.: B587821
CAS No.: 91488-21-0
M. Wt: 392.36
InChI Key: IPKOMFMTOUPAMM-YUAHOQAQSA-N
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Mechanism of Action

Target of Action

Demethyl Naproxen Acyl-β-D-glucuronide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Naproxen, and by extension, Demethyl Naproxen Acyl-β-D-glucuronide, works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This impacts various downstream effects such as vasodilation, pain sensation, and the inflammatory response .

Result of Action

The overall result of the action of Demethyl Naproxen Acyl-β-D-glucuronide is a reduction in inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .

Biochemical Analysis

Biochemical Properties

Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . It forms 1-β- O -acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’, that circulate in plasma before being excreted in urine and bile . Unlike other types of glucuronides, which are generally unreactive, acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety .

Cellular Effects

It is known that acyl glucuronides, including this compound, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications can potentially alter cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH 2, and -SH groups of proteins, or by glycation of protein -NH 2 residues .

Temporal Effects in Laboratory Settings

It is known that acyl glucuronides, including this compound, are inherently unstable under physiological conditions . This instability can lead to significant challenges in assessing their safety and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolism of carboxylic acid-containing drugs . This metabolic pathway involves the formation of acyl glucuronides, which can interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Naproxen Acyl-|A-D-glucuronide involves the glucuronidation of demethyl naproxen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful conjugation of the glucuronic acid moiety to the demethyl naproxen molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out under stringent quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Demethyl Naproxen Acyl-|A-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Demethyl Naproxen Acyl-|A-D-glucuronide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demethyl Naproxen Acyl-|A-D-glucuronide is unique due to its specific structure and the presence of a methoxy group on the naphthalene ring. This structural feature influences its metabolic pathways and interactions with enzymes, making it a valuable compound for studying glucuronidation reactions and their implications in drug metabolism .

Biological Activity

Demethyl Naproxen Acyl-β-D-glucuronide, a metabolite of Naproxen, is a significant compound in pharmacology due to its biological activity and implications in drug metabolism. This article explores the compound's biochemical properties, mechanisms of action, metabolic pathways, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview of Demethyl Naproxen Acyl-β-D-glucuronide

  • Chemical Formula : C19H20O9
  • Molecular Weight : 392.36 g/mol
  • Classification : Nonsteroidal anti-inflammatory drug (NSAID) metabolite

Demethyl Naproxen Acyl-β-D-glucuronide is formed through the glucuronidation of Demethyl Naproxen, primarily catalyzed by the enzyme UGT2B7 in human liver microsomes . This process is crucial for the elimination of naproxen from the body.

Target Enzymes

The primary targets for Demethyl Naproxen Acyl-β-D-glucuronide are the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for synthesizing prostaglandins involved in inflammation and pain responses.

Mode of Action

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, Demethyl Naproxen Acyl-β-D-glucuronide reduces the production of prostaglandins, leading to decreased inflammation and pain.
  • Covalent Modification : As an acyl glucuronide, it can covalently modify proteins and other biological molecules, potentially influencing various biochemical pathways.

Metabolic Pathways

Demethyl Naproxen Acyl-β-D-glucuronide plays a critical role in the metabolism of carboxylic acid-containing drugs. Its formation involves several key steps:

  • Glucuronidation : The conversion of Demethyl Naproxen to its acyl glucuronide form occurs in the liver.
  • Elimination : The acyl glucuronides are primarily excreted via urine, accounting for a significant portion of naproxen's elimination pathway .

Temporal Effects

Research indicates that acyl glucuronides like Demethyl Naproxen Acyl-β-D-glucuronide are inherently unstable under physiological conditions, which may influence their biological activity and interactions within the body.

Immune Response in NSAID-Induced Liver Injury

A study highlighted that patients with NSAID-induced liver injury exhibited T-cell responses towards Demethyl Naproxen (DM-NAP) but not towards its acyl glucuronide forms. This suggests that DM-NAP may elicit an immune-mediated response while its glucuronides do not trigger similar effects .

Key Findings :

  • CD4+ and CD8+ T-cells were activated upon exposure to DM-NAP.
  • No cross-reactivity was observed with structurally related drugs.

Pharmacokinetics Studies

Research on the pharmacokinetics of naproxen and its metabolites revealed:

  • Elimination Half-life : The mean elimination half-life of naproxen was approximately 24.7 hours.
  • Urinary Recovery : Naproxen acyl glucuronide accounted for about 50.8% of the dose recovered in urine, indicating its significant role in drug metabolism .

Comparative Analysis with Other Compounds

CompoundPrimary EnzymeKey Characteristics
Demethyl Naproxen Acyl-β-D-glucuronideUGT2B7Major metabolite; involved in NSAID metabolism
Naproxen Acyl-β-D-glucuronideUGT2B7Directly related to naproxen; similar pathways
Ibuprofen Acyl-β-D-glucuronideUGT2B7Comparable metabolic pathways to naproxen

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKOMFMTOUPAMM-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747475
Record name 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91488-21-0
Record name 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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